molecular formula C4H6Cl2N2 B3038015 3-(Chloromethyl)pyrazole Hydrochloride CAS No. 69658-97-5

3-(Chloromethyl)pyrazole Hydrochloride

Cat. No.: B3038015
CAS No.: 69658-97-5
M. Wt: 153.01 g/mol
InChI Key: IPKKDQOUBFUVGT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pyrazole Hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

The synthesis of 3-(Chloromethyl)pyrazole Hydrochloride typically involves the chloromethylation of pyrazole. One common method includes the reaction of pyrazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride. The reaction conditions usually involve refluxing the mixture to ensure complete conversion. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-(Chloromethyl)pyrazole Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Cyclization Reactions: It can form more complex heterocyclic systems through cyclization reactions, especially when reacting with other bifunctional reagents.

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Chloromethyl)pyrazole Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)pyrazole Hydrochloride involves its reactivity with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological context and the structure of the interacting molecules.

Comparison with Similar Compounds

3-(Chloromethyl)pyrazole Hydrochloride can be compared with other pyrazole derivatives such as 3-(Bromomethyl)pyrazole and 3-(Hydroxymethyl)pyrazole. While these compounds share a similar core structure, their reactivity and applications can differ significantly due to the nature of the substituent groups. For example, 3-(Bromomethyl)pyrazole may exhibit different reactivity in substitution reactions compared to this compound.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique reactivity and potential biological activities make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications.

Properties

IUPAC Name

5-(chloromethyl)-1H-pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2.ClH/c5-3-4-1-2-6-7-4;/h1-2H,3H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKKDQOUBFUVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69658-97-5
Record name 3-(Chloromethyl)pyrazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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